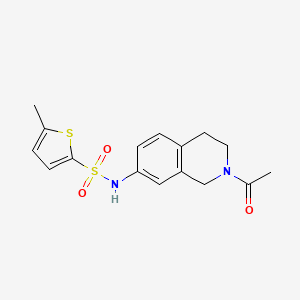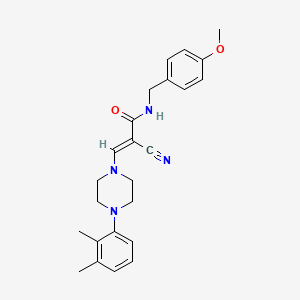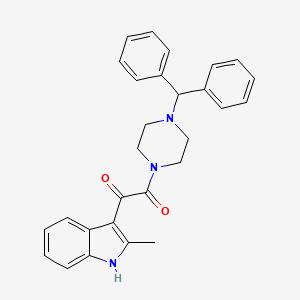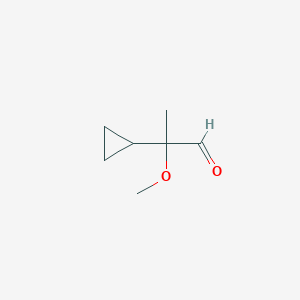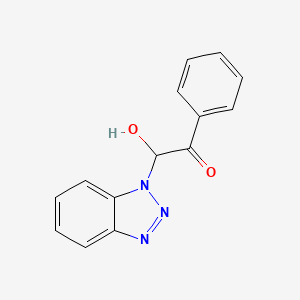
2-(Benzotriazol-1-yl)-2-hydroxy-1-phenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzotriazol-1-yl)-2-hydroxy-1-phenylethanone, commonly known as BPE, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BPE is a UV-absorbing compound that is used as a photostabilizer in various industries, including plastics, coatings, and personal care products. In addition, BPE has been found to have potential applications in the field of medicine, particularly in the treatment of cancer.
作用機序
The mechanism of action of BPE in cancer cells is not fully understood. However, studies have suggested that BPE may inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in cell growth and division. In addition, BPE has been found to induce oxidative stress in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
BPE has been found to have several biochemical and physiological effects. For example, BPE has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter signaling. In addition, BPE has been found to have antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of using BPE in lab experiments is its UV-absorbing properties, which make it an effective photostabilizer in various industries. In addition, BPE has been found to have anticancer activity, which makes it a promising compound for cancer research. However, one of the limitations of using BPE in lab experiments is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for research on BPE. One area of research is the development of novel BPE derivatives with enhanced anticancer activity and reduced toxicity. In addition, further studies are needed to understand the mechanism of action of BPE in cancer cells and to identify potential targets for cancer therapy. Finally, research is needed to explore the potential applications of BPE in other fields, such as materials science and environmental science.
合成法
BPE can be synthesized through a variety of methods, including the reaction of benzotriazole with phenylglyoxylic acid or the reaction of benzotriazole with benzoyl chloride. The most common method of synthesis involves the reaction of benzotriazole with benzoyl chloride in the presence of a base catalyst, such as triethylamine, to yield BPE.
科学的研究の応用
BPE has been extensively studied for its potential applications in the field of medicine. Research has shown that BPE exhibits significant anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, BPE has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer treatment.
特性
IUPAC Name |
2-(benzotriazol-1-yl)-2-hydroxy-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-13(10-6-2-1-3-7-10)14(19)17-12-9-5-4-8-11(12)15-16-17/h1-9,14,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIBYOKVTOYEQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(N2C3=CC=CC=C3N=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

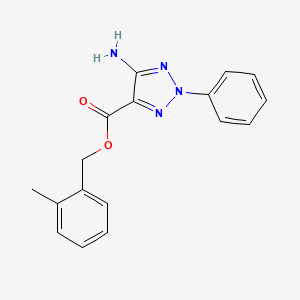
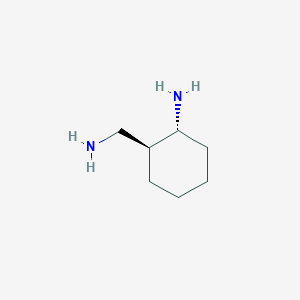
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2810875.png)
![3-(4-fluorophenyl)-8-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2810876.png)

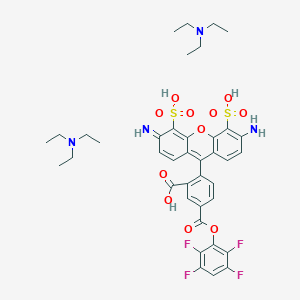


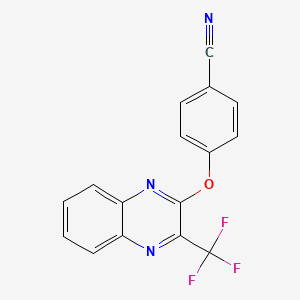
![2,2,2-Trifluoroethyl N-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]carbamate](/img/structure/B2810887.png)
